2-Bromo-6-(difluoromethoxy)pyridine

Agrochemical Discovery Insecticide Development Structure-Activity Relationship

2-Bromo-6-(difluoromethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a difluoromethoxy group at the 6-position of the pyridine ring. With a molecular weight of 224.00 g/mol (C₆H₄BrF₂NO), this compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C6H4BrF2NO
Molecular Weight 224.005
CAS No. 1214345-40-0
Cat. No. B597876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(difluoromethoxy)pyridine
CAS1214345-40-0
Synonyms2-broMo-6-(difluoroMethoxy)pyridine
Molecular FormulaC6H4BrF2NO
Molecular Weight224.005
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)OC(F)F
InChIInChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
InChIKeyREVQVOFMUFBKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(difluoromethoxy)pyridine (CAS 1214345-40-0): Key Intermediate for Pharmaceutical and Agrochemical Building Blocks


2-Bromo-6-(difluoromethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a difluoromethoxy group at the 6-position of the pyridine ring . With a molecular weight of 224.00 g/mol (C₆H₄BrF₂NO), this compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. The difluoromethoxy substituent enhances metabolic stability and modulates lipophilicity, while the bromine atom provides a reactive handle for cross-coupling reactions, making this scaffold valuable for constructing bioactive molecules [2]. Standard commercial purity ranges from 97-98%, with batch-specific quality control data including NMR, HPLC, and GC analysis available .

Why 2-Bromo-6-(difluoromethoxy)pyridine Cannot Be Simply Replaced with Analogous Pyridine Building Blocks


Interchanging 2-Bromo-6-(difluoromethoxy)pyridine with closely related analogs such as 2-bromo-6-methoxypyridine, 2-bromo-6-(trifluoromethoxy)pyridine, or 2-chloro-6-(difluoromethoxy)pyridine can significantly alter critical molecular properties that govern downstream synthetic efficiency and biological performance. The difluoromethoxy group imparts a unique balance of lipophilicity (LogP ≈ 2.43-2.52) and conformational flexibility that differs markedly from both methoxy and trifluoromethoxy analogs [1]. The bromine atom at the 2-position enables efficient cross-coupling reactivity that cannot be replicated by chloro analogs without substantial re-optimization of reaction conditions [2]. Furthermore, insecticidal activity data demonstrate that the specific substitution pattern contributes to superior target engagement against agricultural pests compared to structurally related lead compounds [3]. These distinctions mean that generic substitution without experimental validation risks failed synthetic campaigns or suboptimal biological outcomes.

Quantitative Differentiation Evidence for 2-Bromo-6-(difluoromethoxy)pyridine Against Closest Analogs


Insecticidal Activity: Meta-Diamide Derivative Outperforms Cyproflanilide at 10 mg/L

The meta-diamide derivative N-(2-bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)-6-(isonicotinamido)picolinamide, synthesized using the target compound as a key building block, achieved 100% mortality against Tetranychus cinnabarinus at a test concentration of 10 mg/L. This performance was superior to that of cyproflanilide, the lead compound in this class [1].

Agrochemical Discovery Insecticide Development Structure-Activity Relationship

Lipophilicity Modulation: Intermediate LogP Balances Permeability and Solubility

2-Bromo-6-(difluoromethoxy)pyridine exhibits a calculated LogP of approximately 2.43-2.52 (consensus value 2.52 across five computational methods) . This value positions the compound in an intermediate lipophilicity range distinct from both the methoxy analog (LogP 1.85-2.25) and the trifluoromethoxy analog (LogP 3.28-3.40) [1]. The difluoromethoxy group is known to interconvert between lipophilic and polar conformations, enabling adaptive polarity tuning in different molecular environments [2].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Aqueous Solubility: Measured Solubility of 0.0755 mg/mL Informs Formulation Feasibility

The aqueous solubility of 2-Bromo-6-(difluoromethoxy)pyridine is measured at 0.0755 mg/mL (0.000337 mol/L), corresponding to a LogS (ESOL) of -3.47, which falls within the 'Soluble' classification range (LogS -2 to -4) . In contrast, the methoxy analog 2-bromo-6-methoxypyridine is reported to have low aqueous solubility (<1 g/L) , though precise mg/mL values are not available for direct comparison.

Preformulation Studies Drug Development Solubility Assessment

Conformational Dynamics of Difluoromethoxy Group Enable Adaptive Polarity Tuning

The difluoromethoxy group (-OCF₂H) exhibits unique conformational behavior that distinguishes it from both methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. It can interconvert between a highly lipophilic conformation (where C-H points away from the oxygen lone pairs) and a polar conformation (where C-F bonds orient to increase polarity), enabling adaptive adjustment to changes in the molecular environment [1]. This property is absent in the rigidly lipophilic trifluoromethoxy group and the non-fluorinated methoxy group, providing a mechanism for context-dependent polarity modulation.

Molecular Design Bioisosterism Medicinal Chemistry

Synthetic Utility: Bromine at 2-Position Enables Pd-Catalyzed Cross-Coupling Diversity

The bromine atom at the 2-position of the pyridine ring serves as an effective leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diversification at this position [1]. The chloro analog 2-chloro-6-(difluoromethoxy)pyridine (LogP 2.34-2.41) [2] exhibits lower reactivity in cross-coupling due to the stronger C-Cl bond, often requiring harsher conditions or specialized ligands, which can limit functional group compatibility in complex synthetic sequences.

Organic Synthesis Cross-Coupling Reactions Building Block Strategy

Optimal Research and Procurement Applications for 2-Bromo-6-(difluoromethoxy)pyridine Based on Quantitative Evidence


Agrochemical Discovery: Meta-Diamide Insecticide Lead Optimization

Programs targeting insecticide-resistant agricultural pests, particularly Tetranychus cinnabarinus (carmine spider mite), should prioritize this building block based on demonstrated 100% mortality at 10 mg/L in meta-diamide derivatives, surpassing cyproflanilide performance [1]. The intermediate LogP (≈2.5) supports foliar uptake while maintaining sufficient aqueous mobility for translocation. Molecular docking studies indicate strong binding to Plutella xylostella glutamate-gated chloride channels, providing a structural rationale for observed efficacy [1].

Medicinal Chemistry: CNS-Penetrant Compound Libraries

The balanced LogP of 2.43-2.52 places this scaffold in the optimal range for blood-brain barrier penetration (typically LogP 1.5-3.5) [2]. Unlike the more lipophilic trifluoromethoxy analog (LogP 3.28-3.40) [3], the difluoromethoxy group reduces the risk of excessive tissue accumulation and phospholipidosis while maintaining sufficient passive permeability. The bromine handle enables rapid SAR exploration through Suzuki coupling with diverse boronic acid partners.

Synthetic Methodology Development: Cross-Coupling Reaction Optimization

As a 2-bromopyridine derivative with an electron-withdrawing 6-substituent, this compound serves as an ideal substrate for developing and benchmarking new Pd-catalyzed cross-coupling protocols [4]. The bromine atom provides sufficient reactivity for facile oxidative addition while maintaining bench stability, offering advantages over iodo analogs (more reactive but less stable) and chloro analogs (more stable but requiring specialized catalysts).

Physicochemical Property Studies: Fluorinated Bioisostere Evaluation

The -OCF₂H group represents a strategic bioisostere for methoxy, hydroxy, and other oxygen-containing functional groups [5]. Procurement of this compound enables systematic comparative studies of how the difluoromethoxy moiety affects solubility (0.0755 mg/mL) , lipophilicity (LogP 2.52 consensus) , and metabolic stability relative to non-fluorinated and perfluorinated analogs. Such data informs rational building block selection in early-stage drug discovery.

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